molecular formula C18H27NO2 B12116213 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide

2-(4-tert-butylphenoxy)-N-cyclohexylacetamide

Cat. No.: B12116213
M. Wt: 289.4 g/mol
InChI Key: DBYLGNUUDMKPBF-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide (C₁₈H₂₇NO₂; molecular weight 289.4 g/mol) is characterized by a phenoxy group substituted with a tert-butyl moiety and an acetamide linked to a cyclohexyl ring. Its synthesis involves:

4-tert-Butylphenol preparation via acid-catalyzed alkylation of phenol with isobutene.

Intermediate formation: Condensation of 4-tert-butylphenol with epoxy cyclohexane to yield 2-(4-tert-butylphenoxy)cyclohexanol.

Final step: Reaction of the intermediate with acetic anhydride under basic conditions to form the acetamide derivative .

Unique Features
The compound’s distinct properties arise from the synergistic effects of its substituents:

  • tert-Butyl group: Enhances lipophilicity and steric bulk, improving membrane permeability and metabolic stability.
  • Phenoxy-acetamide backbone: Facilitates hydrogen bonding and target interactions.
  • Cyclohexyl ring: Contributes to conformational flexibility and modulates solubility .

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-cyclohexylacetamide

InChI

InChI=1S/C18H27NO2/c1-18(2,3)14-9-11-16(12-10-14)21-13-17(20)19-15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,19,20)

InChI Key

DBYLGNUUDMKPBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted under certain conditions, although it is generally resistant to many types of substitution due to steric hindrance.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of the corresponding amine from the acetamide group.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide would depend on its specific application. For example, if used as a pharmaceutical, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Applications Reference
2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide tert-Butylphenoxy, cyclohexylacetamide Under investigation (potential enzyme/receptor modulation)
N-(4-ethoxy-2-nitrophenyl)acetamide Ethoxy, nitro groups Antimicrobial
2-(4-chlorophenoxy)-N-(thiophen-2-yl)acetamide Chlorophenoxy, thiophene Anticancer (reported in analogs)
2-(4-chlorophenyl)-N-cyclohexylacetamide Chlorophenyl, cyclohexylacetamide Not specified (structural analog)

Key Observations :

  • Bioactivity Modulation: Nitro (NO₂) or chloro (Cl) substituents correlate with antimicrobial or anticancer properties, respectively . The tert-butyl group in the target compound may enhance target selectivity due to steric effects.
  • Solubility and Reactivity : Ethoxy (OCH₂CH₃) or methoxy (OCH₃) groups improve aqueous solubility, whereas tert-butyl increases lipophilicity .

Influence of Alkyl Chain Length and Heterocyclic Moieties

Table 2: Alkyl/Heterocyclic Modifications

Compound Name Structural Variation Impact on Properties Reference
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylethyl)acetamide Shorter ethyl chain Moderate anticonvulsant activity
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpentyl)acetamide Longer pentyl chain Increased lipophilicity
N-[3-(1,3-benzothiazol-2-yl)-4-methylphenyl]-2-(4-isopropylphenoxy)acetamide Benzothiazole ring Enhanced reactivity via sulfur atom

Key Observations :

  • Heterocyclic Incorporation : Benzothiazole or benzoxazole rings introduce π-π stacking or hydrogen-bonding capabilities, influencing target binding .

Isomeric and Positional Effects

Table 3: Isomeric Comparisons

Compound Name Substituent Position Molecular Weight (g/mol) Unique Property Reference
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide Methoxy at 2,5-positions 373.5 Enhanced receptor binding
2-(4-tert-butylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide Methoxy at 3,5-positions 373.5 Altered metabolic stability

Key Observations :

  • Positional Isomerism: Methoxy groups at 2,5- vs.

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